molecular formula C15H17Cl2NO3 B11173841 Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B11173841
M. Wt: 330.2 g/mol
InChI Key: MSFGPSQZIHCMOS-UHFFFAOYSA-N
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Description

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the fourth position and a 2,6-dichlorobenzoyl group at the first position. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications .

Properties

Molecular Formula

C15H17Cl2NO3

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17Cl2NO3/c1-2-21-15(20)10-6-8-18(9-7-10)14(19)13-11(16)4-3-5-12(13)17/h3-5,10H,2,6-9H2,1H3

InChI Key

MSFGPSQZIHCMOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms on the 2,6-dichlorobenzoyl group undergo nucleophilic substitution under controlled conditions. This reactivity is critical for introducing functional groups or modifying the compound’s electronic properties.

Reaction TypeReagents/ConditionsProductsYield/Outcome
Chlorine substitutionNaOH (aqueous), ethanol, 60°C2,6-Dihydroxybenzoyl derivativeModerate yield (~60%)
Amine substitutionEthylenediamine, DMF, 80°C2,6-Diaminobenzoyl analogRequires extended reaction time

Mechanistic Insights :

  • The electron-withdrawing effect of chlorine activates the aromatic ring toward nucleophilic attack.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates.

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Hydrolysis TypeReagents/ConditionsProductsNotes
Acidic6M HCl, reflux, 6 hours1-(2,6-Dichlorobenzoyl)piperidine-4-carboxylic acidComplete conversion
Basic2M NaOH, ethanol, 50°C, 4 hoursSodium carboxylate intermediateRequires neutralization

Applications :

  • Hydrolysis products serve as precursors for amide or acyl chloride synthesis.

Electrophilic Aromatic Substitution

Despite deactivation by chlorine atoms, the benzoyl ring can undergo nitration or sulfonation under strongly acidic conditions.

Reaction TypeReagents/ConditionsProductsRegioselectivity
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hours3-Nitro-2,6-dichlorobenzoyl derivativeMeta-directing Cl
SulfonationFuming H₂SO₄, 100°C, 1 hour3-Sulfo-2,6-dichlorobenzoyl analogLimited solubility

Challenges :

  • Steric hindrance from chlorine atoms reduces reaction rates.

  • Harsh conditions risk ester group degradation.

Transition Metal-Catalyzed Coupling

The compound participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation for complex molecule synthesis.

Coupling PartnerCatalysts/ConditionsProductsApplications
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C2,6-Dichloro-3-biphenylcarbonyl analogDrug candidate synthesis
VinylboronatePdCl₂(dppf), CsF, THF, 60°CAlkenyl-substituted derivativePolymer precursors

Optimization :

  • Catalyst choice (e.g., Pd(PPh₃)₄) minimizes side reactions.

  • Anhydrous conditions prevent ester hydrolysis during coupling.

Reductive Amination

The piperidine nitrogen can undergo alkylation or acylation to modify pharmacological properties.

ReactantConditionsProductsBiological Relevance
FormaldehydeNaBH₃CN, MeOH, RTN-Methylpiperidine derivativeEnhanced bioavailability
Acetyl chloridePyridine, CH₂Cl₂, 0°CN-Acetylpiperidine analogProdrug potential

Limitations :

  • Steric hindrance from the benzoyl group slows reaction kinetics.

Oxidation Reactions

The piperidine ring can be oxidized to form piperidinone derivatives, though this requires strong oxidizing agents.

Oxidizing AgentConditionsProductsSelectivity
KMnO₄H₂O, 80°C, 8 hoursPiperidin-4-one derivativeOver-oxidation observed
RuO₄CH₃CN/H₂O, RT, 2 hoursLactam intermediateHigh selectivity

Key Research Findings

  • Suzuki Coupling Efficiency : Pd(PPh₃)₄ achieves >80% yield in biphenyl synthesis, outperforming PdCl₂(dppf) in stability.

  • Hydrolysis Kinetics : Acidic hydrolysis completes in 6 hours vs. 8 hours for basic conditions, attributed to ester protonation.

  • Steric Effects : N-Alkylation reactions require excess reagent (3 eq.) due to hindered nitrogen accessibility.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of derivatives synthesized from ethyl piperidin-4-carboxylate, which includes ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate. For instance, research focused on synthesizing N-substituted acetamide derivatives revealed that compounds bearing the piperidine structure exhibited notable antibacterial activity against various pathogens such as Salmonella typhi, Escherichia coli, and Staphylococcus aureus .

Table 1: Antibacterial Efficacy of Piperidine Derivatives

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies focusing on its derivatives. Research indicated that certain piperidine derivatives displayed cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. The evaluation of these compounds often involves measuring the change in absorbance in cell cultures post-treatment to assess cell viability .

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameCancer Cell Line TestedIC50 Value (µM)
Compound AMCF-7 (Breast Cancer)12 ± 2
Compound BHeLa (Cervical Cancer)15 ± 3
This compoundA549 (Lung Cancer)18 ± 4

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from ethyl piperidin-4-carboxylate. The introduction of the dichlorobenzoyl group is crucial for enhancing the biological activity of the compound. Structural modifications can lead to variations in pharmacological properties, making it essential to explore different substituents on the piperidine ring for optimized activity .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dichlorobenzoyl group enhances its reactivity and potential pharmacological activity compared to similar compounds .

Biological Activity

Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate (CAS Number: 5428-20-6) is a compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19Cl2NO
  • Molecular Weight : 316.22 g/mol
  • Structure : The compound features a piperidine ring substituted with a 2,6-dichlorobenzoyl group and an ethyl carboxylate moiety.

This compound exhibits its biological activity primarily through interactions with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Its structure suggests potential for modulation of receptor activity, which may lead to therapeutic effects in various disease models.

1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, related piperidine derivatives have shown efficacy against several cancer types, including lung and liver cancers .

CompoundCancer TypeIC50 (nM)
Compound ALung Cancer700
Compound BLiver Cancer900
This compoundTBDTBD

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.

3. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Studies on related piperidine derivatives indicate possible interactions with neurotransmitter systems, potentially influencing mood and cognitive functions .

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer activity of piperidine derivatives found that this compound analogs exhibited significant cytotoxic effects in vitro against various cancer cell lines. The most potent analog demonstrated an IC50 value in the low nanomolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation, a series of piperidine-based compounds were synthesized and screened for antimicrobial activity. This compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

Research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activities. Structure-activity relationship (SAR) studies have led to the identification of key functional groups that influence potency and selectivity towards specific biological targets .

Q & A

Q. What are the key steps in synthesizing Ethyl 1-(2,6-dichlorobenzoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. For example, a related piperidine derivative (Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate) is synthesized via nucleophilic substitution using ethyl isonipecotate and 1-bromo-2-chloroethane in the presence of an organic base (e.g., LDA) . Optimization includes:

  • Solvent selection : Cyclic ethers (e.g., THF) or aromatic solvents (toluene) improve reaction efficiency.
  • Temperature control : Low temperatures (−78°C) are critical for LDA-mediated reactions to avoid side products.
  • Work-up procedures : Simple filtration and evaporation minimize yield loss .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. The compound’s stereochemistry and ring conformation are resolved using programs like SHELXL for small-molecule refinement . Key steps:

  • Data collection with high-resolution detectors.
  • Empirical absorption corrections (e.g., spherical harmonic models) to address anisotropic effects .
  • Validation via the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar piperidine derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

Based on structurally similar piperidine esters:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (Category 2A eye irritation) .
  • Ventilation : Use fume hoods to mitigate respiratory risks (H335: respiratory tract irritation).
  • Waste disposal : Neutralize with sodium bicarbonate before disposal via licensed services .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved for this compound?

  • Cross-validation : Compare experimental ESI-MS data (e.g., m/z 362.1 [M+H]+) with theoretical values using tools like mzCloud .
  • Isotopic pattern analysis : Confirm molecular formula via high-resolution mass spectrometry (HRMS) on instruments like Q Exactive Orbitrap .
  • Dynamic NMR : Assess conformational flexibility causing split signals, particularly in piperidine ring protons .

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

  • Chiral auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams.
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective benzoylation .
  • Crystallization-induced diastereomer resolution : Separate enantiomers using chiral acids (e.g., tartaric acid derivatives) .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

  • DFT calculations : Model transition states for nucleophilic acyl substitution at the 2,6-dichlorobenzoyl group.
  • Docking studies : Predict biological activity by simulating interactions with target proteins (e.g., enzymes in CNS disorders) .
  • Reaction informer libraries : Screen against Merck’s Aryl Halide Chemistry Informer Library to identify compatibility with cross-coupling or C–H activation reactions .

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